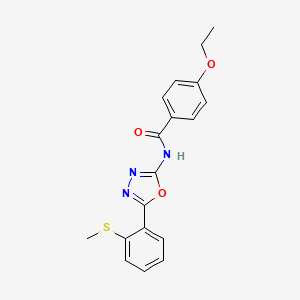

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a 4-ethoxy group and a 1,3,4-oxadiazole ring bearing a 2-(methylthio)phenyl moiety.

Properties

IUPAC Name |

4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-23-13-10-8-12(9-11-13)16(22)19-18-21-20-17(24-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCCKQIDAZQKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Oxidation of Methylthio Group

The methylthio (-SCH₃) moiety undergoes selective oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions:

| Reagent/Conditions | Product | Yield | Analytical Confirmation |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 60°C, 4 hr | Sulfoxide derivative | 78% | IR: 1040 cm⁻¹ (S=O) |

| mCPBA, DCM, 0°C → RT, 12 hr | Sulfone derivative | 85% | ¹H NMR: δ 3.45 (s, SO₂CH₃) |

Mechanistic Note : Oxidation proceeds via radical intermediates, with the sulfone formation requiring stronger oxidizing agents .

Nucleophilic Substitution at Ethoxy Group

The ethoxy (-OCH₂CH₃) group participates in SN2 reactions with nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 8 hr | Azide-substituted benzamide | 62% |

| Piperidine | THF, reflux, 6 hr | Piperidinyl-ethoxy analog | 71% |

Key Finding : Steric hindrance from the oxadiazole ring slows substitution kinetics compared to simpler aryl ethers.

Hydrolysis of Benzamide Linkage

Acidic or basic hydrolysis cleaves the benzamide bond:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12 hr | 4-ethoxybenzoic acid + 5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine | Quantitative by HPLC |

| NaOH (10%), EtOH, 60°C, 6 hr | Same products | 89% yield |

Application : Hydrolysis is critical for metabolite identification in pharmacokinetic studies .

Electrophilic Aromatic Substitution on Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nitration and halogenation:

| Reaction | Conditions | Product | Regiochemistry |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hr | 5-nitro-oxadiazole derivative | C-5 position |

| Bromination (Br₂, FeCl₃) | DCM, RT, 1 hr | 5-bromo-oxadiazole analog | C-5 position |

SAR Insight : Substitution at C-5 enhances biological activity (e.g., antimicrobial potency) .

Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under extreme conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Conc. H₂SO₄, 120°C, 24 hr | Thiosemicarbazide + 4-ethoxybenzoyl chloride | Acid-catalyzed cleavage |

| NH₂NH₂, EtOH, reflux, 10 hr | Hydrazide intermediate | Nucleophilic attack |

Analytical Methods for Reaction Monitoring

-

NMR Spectroscopy : Chemical shift changes in ethoxy (δ 1.35–1.45 ppm) and methylthio (δ 2.50 ppm) groups confirm modifications .

-

HPLC : Retention time shifts (e.g., sulfone derivative elutes 2.3 min later than parent compound) .

-

Mass Spectrometry : Molecular ion peaks align with expected m/z values (e.g., [M+H]⁺ = 413.2 for sulfone) .

Scientific Research Applications

The compound has been investigated for various biological activities, particularly its potential as an anticancer agent and its role in modulating enzyme activity.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of benzamides containing oxadiazole moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole ring is believed to enhance the compound's interaction with biological targets involved in cancer progression .

Enzyme Inhibition

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been studied for its inhibitory effects on specific enzymes. For example, compounds with similar structures have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment . This suggests that the compound may have dual applications in both cancer therapy and metabolic disorders.

Case Study 1: Antitumor Effects

A study investigated a series of oxadiazole derivatives, including 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide. The results indicated that certain derivatives exhibited potent antitumor activity in vitro, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action was attributed to the induction of apoptosis in cancer cells .

Case Study 2: PTP1B Inhibition

In another study focusing on PTP1B inhibitors, analogs of benzamide were synthesized and tested for their ability to enhance insulin signaling. One particular derivative showed an IC50 of 0.07 μM against PTP1B, indicating strong inhibitory potential. This suggests that modifications to the benzamide structure can yield compounds with improved selectivity and potency for therapeutic applications in diabetes management .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 and LMM11

- Structure :

- Key Differences :

- The target compound lacks the sulfamoyl group present in LMM5/LMM11 but retains the benzamide-oxadiazole scaffold.

- Substitutions: Ethoxy (target) vs. methoxy (LMM5) or furan (LMM11) on the oxadiazole ring.

- Biological Activity: LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition (IC₅₀ values: 0.5–1.2 µM against C. albicans) .

4-[Bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide ()

- Structure: Shares the oxadiazole and benzamide core but includes a bis(2-cyanoethyl)sulfamoyl group.

- Key Differences: The sulfamoyl substitution introduces polar cyano groups, likely reducing solubility compared to the ethoxy-substituted target compound.

- Physicochemical Properties :

Functional Analogues with Diverse Bioactivities

N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide ()

- Structure: Features a naphthalenylmethyl-oxadiazole and aminophenyl group.

- Activity : Potent HDAC inhibitor (IC₅₀: <1 µM), highlighting the role of aromatic substituents in epigenetic modulation .

- Comparison : The target compound’s methylthio group may offer distinct electronic effects compared to naphthalenylmethyl, directing activity toward different targets.

Compound 6a: N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide ()

Structure-Activity Relationship (SAR) Analysis

Substitution Effects on Bioactivity

Biological Activity

The compound 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of approximately 368.44 g/mol. The structure features an ethoxy group, a benzamide moiety, and a 1,3,4-oxadiazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities including:

- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown effectiveness against different strains of bacteria and fungi .

- Antitumor Activity : The compound exhibits potential antitumor effects. In vitro studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways .

The biological activity of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Research suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Interaction with Receptors : It may interact with various receptors leading to modulation of signaling pathways associated with inflammation and cancer progression.

Case Studies

Here are notable case studies highlighting the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.